N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(trifluoromethyl)benzamide
Description
This compound features a dibenzo[b,f][1,4]oxazepin core substituted with an ethyl group at position 10 and an 11-oxo moiety. The 2-position of the oxazepin ring is linked to a benzamide group bearing a trifluoromethyl (-CF₃) substituent at the 3-position of the aromatic ring. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the ethyl substituent modulates steric and electronic properties of the oxazepin system.
Properties
IUPAC Name |
N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17F3N2O3/c1-2-28-18-8-3-4-9-20(18)31-19-11-10-16(13-17(19)22(28)30)27-21(29)14-6-5-7-15(12-14)23(24,25)26/h3-13H,2H2,1H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGVGYIXJZWHPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)C4=CC(=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(trifluoromethyl)benzamide is a compound of interest due to its potential biological activities, particularly in pharmacology and toxicology. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and patents.
Chemical Structure
The compound's chemical structure can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been assessed through various methods, including in vitro assays and toxicity studies on model organisms like zebrafish embryos. Key areas of investigation include:
- Antimicrobial Activity : Studies have indicated that derivatives of dibenzoxazepines exhibit significant antimicrobial properties. Research has shown that compounds with similar structures can inhibit bacterial growth effectively .
- Antiparasitic Activity : A recent study identified a related dibenzoxazepine compound with potent antigiardial activity, suggesting that this compound may also possess similar properties .
- Toxicity : Toxicological assessments have focused on the effects of the compound on zebrafish embryos. The LC50 values indicate a concentration-dependent mortality rate, with significant teratogenic effects observed at higher concentrations .
Antimicrobial Activity
A comparative study highlighted that certain benzamide derivatives showed superior antimicrobial efficacy compared to standard treatments. The structure-activity relationship (SAR) analysis suggested that modifications in the benzamide moiety could enhance biological activity against specific pathogens.
Antiparasitic Activity
In a screening for antigiardial agents, this compound was found to inhibit Giardia lamblia effectively, indicating potential for development as an antiparasitic drug .
Toxicity Studies
Toxicity assessments conducted on zebrafish embryos revealed the following findings:
| Compound | LC50 (mg/L) | Teratogenic Effects |
|---|---|---|
| 9f | 5.26 | Yes |
| 10f | 20.58 | Yes |
These results suggest that while the compound exhibits promising biological activity, it also poses risks at elevated concentrations.
Case Studies
- Zebrafish Embryo Toxicity Study : This study evaluated the lethal and teratogenic effects of the compound on zebrafish embryos from 6 to 96 hours post-fertilization (hpf). The results indicated a sharp increase in mortality rates at higher concentrations, underscoring the need for careful dosage considerations in therapeutic applications .
- Antimicrobial Efficacy Evaluation : A series of tests were conducted to evaluate the antimicrobial properties of various derivatives against common pathogens. The results supported the hypothesis that structural modifications can significantly enhance efficacy .
Comparison with Similar Compounds
Data Table: Structural and Molecular Comparison
Research Findings and Implications
- Trifluoromethyl Position : The 3-CF₃ benzamide in the target compound likely offers superior target binding compared to the 2-CF₃ analog due to reduced steric clash with receptor pockets .
- Ethyl vs. Methyl : Ethyl substitution may prolong half-life by resisting oxidative metabolism compared to methyl .
- Sulfonamide vs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
